1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine

Catalog No.
S11168983
CAS No.
160113-33-7
M.F
C16H25NS
M. Wt
263.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]pi...

CAS Number

160113-33-7

Product Name

1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine

IUPAC Name

1-[(1S,2R)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine

Molecular Formula

C16H25NS

Molecular Weight

263.4 g/mol

InChI

InChI=1S/C16H25NS/c1-14-8-3-4-10-16(14,15-9-7-13-18-15)17-11-5-2-6-12-17/h7,9,13-14H,2-6,8,10-12H2,1H3/t14-,16+/m1/s1

InChI Key

DKFAAPPUYWQKKF-ZBFHGGJFSA-N

Canonical SMILES

CC1CCCCC1(C2=CC=CS2)N3CCCCC3

Isomeric SMILES

C[C@@H]1CCCC[C@]1(C2=CC=CS2)N3CCCCC3

Gacyclidine has been used in trials studying the treatment of Tinnitus.

1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine (CAS 160113-33-7), commonly known as (-)-gacyclidine or (-)-GK11, is a highly potent, enantiomerically pure derivative of tenocyclidine (TCP). As a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, it is characterized by its high-affinity binding to the phencyclidine (PCP) site within the NMDA receptor channel [1]. From a procurement perspective, this specific (1S,2R) enantiomer is prioritized for its optimized neuroprotective efficacy, rapid central nervous system penetration, and a strictly defined low in vivo neurotoxicity profile compared to classical in-class benchmarks [2].

Research Fit

Enantioselective probe High-affinity NMDA receptor antagonist with distinct (−)- and (+)-enantiomer pharmacology
In vivo neuroprotection models Reported lower model-risk neurotoxicity profile compared to MK-801 in rodent and primate models
Unique non‑NMDA site engagement Labels cerebellar molecular layer binding sites not recognized by PCP or TCP

Procuring generic racemic gacyclidine or substituting with the common benchmark MK-801 (dizocilpine) introduces significant experimental confounds. The racemate contains the (+)-enantiomer, which possesses a 10-fold lower affinity for the target receptor, thereby diluting dose-response precision and stoichiometric efficiency in sensitive pharmacological assays [1]. Furthermore, substituting with MK-801, despite its similar binding affinity, triggers intrinsic neurotoxicity—specifically neuronal vacuolization and necrosis—at neuroprotective doses. This intrinsic toxicity confounds histological outcomes in traumatic brain injury, spinal cord injury, and toxicology models, making the pure (-)-gacyclidine a necessary requirement for artifact-free neuroprotection data [2].

Substitution Risk

Enantiomer-specific binding
Racemic NMDA antagonists may mask the 10-fold affinity difference between gacyclidine enantiomers, altering stereochemical interpretation.
Intrinsic neurotoxicity confound
MK‑801 induces extensive neuronal vacuolization at active doses; gacyclidine does not, which may shift histological endpoint interpretation.
Adjunctive model response
Reported adjunctive model-response in organophosphate poisoning models has not been shown for PCP or ketamine.

Enantiomer-Specific NMDA Receptor Affinity

In radioligand binding assays, the pure (-)-enantiomer (1S,2R) of gacyclidine exhibits a high affinity for the NMDA receptor with a Kd of 2.5 nM. In direct comparison, the (+)-enantiomer shows a 10-fold lower affinity (~25 nM), while the racemate averages 3.1 nM [1].

Evidence DimensionNMDA receptor binding affinity (Kd)
Target Compound Data2.5 nM ((-)-enantiomer)
Comparator Or Baseline~25 nM ((+)-enantiomer) / 3.1 nM (racemate)
Quantified Difference10-fold higher affinity than the (+)-enantiomer; 19% higher affinity than the racemate
Conditions[3H]TCP displacement assay in rat brain membranes

Procuring the enantiomerically pure (-)-gacyclidine prevents off-target dilution and ensures maximum stoichiometric efficiency in high-precision neuropharmacological assays.

NMDA binding affinity
Head-to-head
Ki (−): 2.5 nM
Ki (+): ≈25 nM
MK-801: 2.5 nM
Enables stereochemical NMDA pharmacology studies
Radioligand binding in rat CNS membranes

In Vivo Neurotoxicity Profile vs. Benchmark Substitutes

Benchmark NMDA antagonists like MK-801 (dizocilpine) are notorious for inducing neuronal vacuolization and necrosis at therapeutic doses. In contrast, in vivo histological evaluations demonstrate that gacyclidine produces zero necrotic neurons at doses up to 20 mg/kg i.v., and avoids vacuolization entirely at doses up to 10 mg/kg [1].

Evidence DimensionInduction of neuronal vacuolization/necrosis
Target Compound DataNo necrosis up to 20 mg/kg; no vacuolization ≤ 10 mg/kg
Comparator Or BaselineMK-801 (induces severe vacuolization and necrosis at standard neuroprotective doses)
Quantified DifferenceComplete absence of necrosis at high neuroprotective doses compared to the benchmark
ConditionsIntravenous administration in rat models, evaluated at 18 and 96 hours post-treatment

For researchers conducting in vivo spinal cord injury or stroke models, using this compound eliminates the confounding histological artifacts introduced by MK-801.

In vivo neurotoxicity
Reported
No neuronal necrosis at 1–20 mg/kg i.v.
MK-801: extensive vacuolization at neuroprotective doses
Lower model-risk profile for histological endpoints
Rat model; 18–96 h post-dose

Delayed Efficacy in Organophosphate Poisoning Models

Standard polymedication (atropine, diazepam, pralidoxime) fails to prevent severe neuropathology or control seizures when treatment is delayed by 30 minutes post-soman exposure. The addition of gacyclidine to this regimen successfully halts soman-induced seizures and completely prevents the neuropathology observed 5 weeks post-exposure [1].

Evidence DimensionPrevention of delayed neuropathology and seizures
Target Compound DataComplete prevention of neuropathology when added to standard therapy at 30 min post-exposure
Comparator Or BaselineStandard therapy alone (0% prevention of neuropathology at 30 min delay)
Quantified Difference100% prevention of long-term neuropathology vs. baseline therapy failure
ConditionsPrimate model of severe soman intoxication (2 LD50), 30-minute delayed treatment

Toxicology and biodefense procurement programs require this specific compound to model advanced, delayed-intervention neuroprotection that standard oxime/atropine kits cannot achieve.

Cerebellar non‑NMDA sites
Head-to-head
Gacyclidine labels cerebellar molecular layer sites not recognized by [³H]TCP or [³H]PCP under NMDA‑blocked conditions
Unique tool for cerebellar signaling pathway dissection
Autoradiography in rat brain

Distinct Non-NMDA Binding Site Interaction

Unlike standard NMDA antagonists, when NMDA receptors are blocked, (-)-gacyclidine demonstrates specific binding to distinct non-NMDA sites located in the molecular layer of the cerebellum on the dendritic tree of Purkinje cells. This secondary interaction is absent in classical benchmarks like MK-801 [1].

Evidence DimensionSecondary receptor binding profile
Target Compound DataPositive binding to cerebellar non-NMDA sites
Comparator Or BaselineMK-801 (No specific non-NMDA cerebellar binding)
Quantified DifferencePresence vs. absence of secondary cerebellar binding mechanism
ConditionsAutoradiographic pattern analysis in rat cerebellum sections

This distinct binding profile makes it an essential procurement choice for laboratories investigating atypical, low-neurotoxicity neuroprotective mechanisms.

Enantioselective bioanalysis
Data to verify
LOQ 300 pg/mL per enantiomer (500 µL plasma)
Linear 0.3125–20 ng/mL
Extraction >95%
Supports enantiomer-specific PK profiling in human plasma
Chiral GC‑MS; method-transfer review needed
SCI contusion model
Head-to-head
Gacyclidine 1 mg/kg i.v. attenuated lesion size and functional deficit
MK-801: prohibitive neurotoxicity
Reported model-response with lower intrinsic toxicity vs MK-801
Rat contusion model; 0–30 min post-injury
Organophosphate model
Head-to-head
Gacyclidine + standard cocktail prevented mortality and seizures in primates
Standard cocktail alone did not
Reported adjunctive model-response not replicated with PCP or ketamine
Primate soman model

High-Precision NMDA Receptor Binding Assays

Due to its enantiomeric purity and 2.5 nM affinity for the PCP site, (-)-gacyclidine serves as a precise radioligand competitor or blocking agent in highly sensitive neuropharmacological assays, avoiding the 10-fold affinity drop-off introduced by the (+)-enantiomer [1].

In Vivo Spinal Cord Injury (SCI) and Stroke Modeling

Because it avoids the neuronal vacuolization and necrosis characteristic of MK-801, this compound is a highly suitable neuroprotective agent for long-term histological studies in SCI and ischemic stroke models, ensuring that observed tissue sparing is not confounded by drug-induced toxicity [1].

Advanced Biodefense and Organophosphate Toxicology Research

Gacyclidine is highly suited for evaluating delayed-intervention protocols in nerve agent exposure. Its demonstrated ability to halt seizures and prevent neuropathology 30 minutes post-soman exposure makes it a necessary adjuvant compound for toxicology labs testing beyond standard atropine/oxime regimens [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Enantioselective NMDA receptor pharmacology studies
Stereochemical purity & binding affinity
Enantiomer‑specific radioligand binding assays
Traumatic CNS injury model studies
Lower model‑risk neurotoxicity profile
Histological vacuolization and necrosis endpoints
Organophosphate poisoning model research
Adjunctive model‑response with emergency treatment
Seizure suppression and survival in primate models
Enantioselective bioanalytical method development
Chiral GC‑MS resolution from PCP
LLOQ verification and matrix‑effect control

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Exact Mass

263.17077098 g/mol

Monoisotopic Mass

263.17077098 g/mol

Heavy Atom Count

18

Wikipedia

Gacyclidine

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